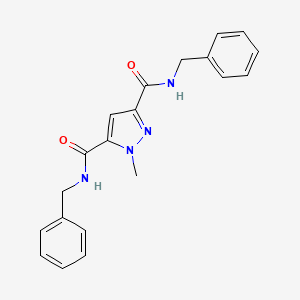

N,N'-dibenzyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N,N'-dibenzyl-1-methyl-1H-pyrazole-3,5-dicarboxamide" is a chemical compound belonging to the pyrazole family, which is noted for its diverse chemical properties and potential applications in various fields of chemistry and biology. The interest in this compound stems from its structural uniqueness and functional versatility, making it a focal point for synthesis and property investigation.

Synthesis Analysis

The synthesis of pyrazole derivatives involves several key steps, including the reaction of substituted acrylamides with hydrazine hydrate to form amino-pyrazole carboxamides. An example can be found in the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which shares a similar synthetic pathway with our compound of interest (Hassan et al., 2014).

Molecular Structure Analysis

Molecular structure characterization is typically achieved through spectral data including IR, MS, 1H-NMR, and 13C-NMR, as well as X-ray diffraction techniques. For example, the structural elucidation of similar pyrazole derivatives has been detailed, confirming the configurations and conformation of these molecules (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to a wide range of compounds with different properties. The reactivity often involves nucleophilic sites located on specific atoms, allowing for further functionalization and the development of compounds with potential biological activities (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. X-ray crystallography provides insights into the molecular conformation and the intermolecular interactions that dictate these properties (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and hydrogen bonding capabilities, are essential for understanding the behavior of pyrazole derivatives in chemical and biological systems. Investigations into the molecular electrostatic potential, atomic charges, and non-linear optical properties contribute to a comprehensive understanding of these compounds' chemical properties (Kumara et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Medicinal Chemistry N,N'-dibenzyl-1-methyl-1H-pyrazole-3,5-dicarboxamide and its derivatives have been synthesized and characterized for potential medicinal applications. For instance, Hassan, Hafez, and Osman (2014) demonstrated the synthesis of related pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, examining their structures and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Phosphodiesterase Type 4 Inhibitors Derivatives of N,N'-dibenzyl-1-methyl-1H-pyrazole-3,5-dicarboxamide have been evaluated as phosphodiesterase type 4 inhibitors. Raboisson et al. (2003) discovered potent inhibitors with high isoenzyme selectivity, contributing to advancements in this domain (Raboisson et al., 2003).

Materials Science and Organometallic Chemistry In the field of materials science, the compound has been utilized in the synthesis of novel organostannoxane macrocycle networks. Chandrasekhar, Thirumoorthi, and Azhakar (2007) explored its reaction with dibenzyltin dichloride, leading to innovative 2D network structures (Chandrasekhar, Thirumoorthi, & Azhakar, 2007).

Antimicrobial and Antibacterial Agents Derivatives have shown promise as antimicrobial and antibacterial agents. Raju et al. (2010) synthesized related compounds and evaluated their antibacterial and antifungal activities, demonstrating significant potential in this area (Raju et al., 2010).

Cocrystal Formation and Pharmaceutical Applications The compound's derivatives have been involved in cocrystal formation, offering insights into pharmaceutical applications. Al‐Otaibi et al. (2020) conducted a study on the cocrystal formation of pyrazinamide with hydroxybenzoic acids, revealing potential in drug formulation (Al‐Otaibi et al., 2020).

Corrosion Inhibition In the field of materials science, specifically corrosion inhibition, a derivative was synthesized and found to effectively inhibit mild steel corrosion in acidic solutions, as studied by Al-amiery et al. (2013) (Al-amiery et al., 2013).

Anticonvulsant Activity Kelley et al. (1995) synthesized analogues of the compound containing isosteric replacements of the imidazole ring and tested them for anticonvulsant activity, contributing to research in neurological disorders (Kelley et al., 1995).

Insecticidal Evaluation The compound's derivatives have been evaluated for insecticidal activities, as shown by Song et al. (2013), who designed and synthesized novel pyrazole-5-carboxamides with significant activities against various insects (Song et al., 2013).

Direcciones Futuras

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the development of novel strategies and wide applications of the pyrazole scaffold .

Propiedades

IUPAC Name |

3-N,5-N-dibenzyl-1-methylpyrazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-24-18(20(26)22-14-16-10-6-3-7-11-16)12-17(23-24)19(25)21-13-15-8-4-2-5-9-15/h2-12H,13-14H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOCBGUFEIWTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N'-dibenzyl-1-methyl-1H-pyrazole-3,5-dicarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)

![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)

![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5561167.png)

![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)

![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)

![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)